Cas no 90-19-7 (7-O-Methyl Quercetin)

7-O-Methyl Quercetin is a methylated derivative of quercetin, a naturally occurring flavonoid. This modification enhances its metabolic stability and bioavailability compared to its parent compound, making it a valuable tool for biochemical and pharmacological research. The methylation at the 7-position improves lipophilicity, facilitating better cellular uptake and membrane permeability. It exhibits potent antioxidant, anti-inflammatory, and potential anticancer properties, with studies suggesting improved efficacy in modulating signaling pathways such as NF-κB and MAPK. Its stability under physiological conditions makes it suitable for in vitro and in vivo studies, offering researchers a reliable compound for investigating flavonoid-mediated biological effects.
7-O-Methyl Quercetin structure
7-O-Methyl Quercetin structure
Product Name:7-O-Methyl Quercetin
CAS No:90-19-7
MF:C16H12O7
MW:316.262285232544
MDL:MFCD00016931
CID:34553
PubChem ID:329751568
Update Time:2025-05-19

7-O-Methyl Quercetin Chemical and Physical Properties

Names and Identifiers

    • Rhamnetin
    • 3,5,3',4'-Tetrahydroxy-7-methoxyflavone
    • 7-O-Methyl Quercetin
    • beta-Rhamnocitrin
    • 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one
    • RHAMNETIN(SH)
    • 7-O-Methylquercetin
    • 7-Methoxyquercetin
    • Quercetin 7-methyl ether
    • 7-Methylquercetin
    • 3,3',4',5-Tetrahydroxy-7-methoxyflavone
    • C.I. 75690
    • 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one
    • .beta.-Rhamnocitrin
    • NSC19802
    • 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
    • CHEMBL312163
    • Q288988
    • HY-N7036
    • E87178
    • J8G
    • KBio3_002345
    • SCHEMBL555118
    • Spectrum5_000464
    • CCRIS 3792
    • NSC-19802
    • 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
    • 3,5,3',4'-Tetrahydroxy-7-methoxyflaone
    • NCGC00178254-01
    • SR-05000002269
    • MFCD00016931
    • KBio2_001665
    • SPECTRUM310031
    • RHAMNETIN [MI]
    • W-100338
    • SR-05000002269-2
    • SpecPlus_000463
    • Spectrum4_001872
    • Rhamnetin - Tech grade ca 50%
    • 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-chromen-4-one
    • NCGC00095624-02
    • UNII-71803L5F4S
    • SPBio_000643
    • Flavone, 3,3',4',5-tetrahydroxy-7-methoxy-
    • NCGC00095624-03
    • NSC 19802
    • Rhamnetin, analytical standard
    • CHEBI:74992
    • Spectrum2_000642
    • BDBM23410
    • AS-78315
    • EINECS 201-974-1
    • LMPK12112624
    • FT-0672192
    • Spectrum_001185
    • KBioGR_002367
    • DivK1c_006559
    • NCI60_001648
    • BRN 0047741
    • DTXSID40237979
    • AKOS027320587
    • BRD-K37206356-001-01-3
    • KBio1_001503
    • LS-69024
    • BSPBio_003125
    • KBioSS_001665
    • CS-W014522
    • 5-18-05-00495 (Beilstein Handbook Reference)
    • Flavone,3',4',5-tetrahydroxy-7-methoxy-
    • JGUZGNYPMHHYRK-UHFFFAOYSA-N
    • SDCCGMLS-0066624.P001
    • FLAVONE, 7-METHOXY-3,3',4',5-TETRAHYDROXY-
    • KBio2_006801
    • KBio2_004233
    • CCG-38555
    • 3,4',5-Tetrahydroxy-7-methoxyflavone
    • 90-19-7
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
    • Spectrum3_001343
    • NCGC00095624-01
    • 71803L5F4S
    • 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one (ACI)
    • Flavone, 3,3′,4′,5-tetrahydroxy-7-methoxy- (7CI, 8CI)
    • Rhamnetin (6CI)
    • 3,3′,4′,5-Tetrahydroxy-7-methoxyflavone
    • 3,5,3′,4′-Tetrahydroxy-7-methoxyflavone
    • LY 805921
    • β-Rhamnocitrin
    • NS00015848
    • 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1- benzopyran-4-one
    • ?-Rhamnocitrin
    • 3,3',4',5-Tetrahydroxy 7-methoxyflavone
    • DA-51073
    • MDL: MFCD00016931
    • Inchi: 1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3
    • InChI Key: JGUZGNYPMHHYRK-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=CC=2O)OC)OC(C2C=C(O)C(O)=CC=2)=C1O
    • BRN: 0047741

Computed Properties

  • Exact Mass: 316.05800
  • Monoisotopic Mass: 316.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 183
  • XLogP3: 1.9
  • Topological Polar Surface Area: 116
  • Molecular Weight: 316.26

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.3347 (rough estimate)
  • Melting Point: 293-296°C (dec.)
  • Boiling Point: 375.7°C (rough estimate)
  • Flash Point: 238.9°C
  • Refractive Index: 1.4790 (estimate)
  • PSA: 120.36000
  • LogP: 2.29100
  • Vapor Pressure: 0.0±1.9 mmHg at 25°C

7-O-Methyl Quercetin Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37
  • FLUKA BRAND F CODES:3-10
  • RTECS:LK8748000
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38

7-O-Methyl Quercetin Pricemore >>

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7-O-Methyl Quercetin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  4 h, reflux
Reference
A planar conformation and the hydroxyl groups in the B and C rings play a pivotal role in the antioxidant capacity of quercetin and quercetin derivatives
Moalin, Mohamed; van Strijdonck, Gino P. F.; Beckers, Maud; Hagemen, Geja J.; Borm, Paul J.; et al, Molecules, 2011, 16, 9636-9650

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Tetrahydrofuran ;  12 h, 1 atm, rt
Reference
Metabolism-based synthesis, biologic evaluation and SARs analysis of O-methylated analogs of quercetin as thrombin inhibitors
Shi, Zhi-Hao; Li, Nian-Guang; Tang, Yu-Ping; Li, Wei; Yin, Lian; et al, European Journal of Medicinal Chemistry, 2012, 54, 210-222

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Tetrahydrofuran ;  12 h
Reference
Synthetic studies on the construction of 7-O-methylquercetin through regioselective protection and alkylation of quercetin
Li, Nian Guang; Shi, Zhi Hao; Tang, Yu Ping; Yang, Jian Ping; Lu, Tu Lin; et al, Chinese Chemical Letters, 2011, 22(1), 5-8

Production Method 4

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
Reference
Efficient Preparation of Various O-Methylquercetins by Selective Demethylation
Kimura, Yuki; Kato, Ryo; Oyama, Kin-ichi; Kondo, Tadao; Yoshida, Kumi, Natural Product Communications, 2016, 11(7),

Production Method 5

Reaction Conditions
1.1 Catalysts: Methionine S-adenosyltransferase Solvents: Water ;  36 h, 25 °C
Reference
Optimization of rhamnetin production in Escherichia coli
Sung, Su Hyun; Kim, Bong-Gyu; Ahn, Joong-Hoon, Journal of Microbiology and Biotechnology, 2011, 21(8), 854-857

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  1.5 h, rt
Reference
Regioselective O-derivatization of quercetin via formation of ester intermediates. An improved synthesis of rhamnetin and development of a new mitochondriotropic derivative
Mattarei, Andrea; Biasutto, Lucia; Rastrelli, Federico; Garbisa, Spiridione; Marotta, Ester; et al, Molecules, 2010, 15, 4722-4736

Production Method 7

Reaction Conditions
1.1 Reagents: Ampicillin Catalysts: Flavonoid 7-O-methyltransferase Solvents: Water ;  12 h, 30 °C
Reference
Regiospecific Flavonoid 7-O-Methylation with Streptomyces avermitilis O-Methyltransferase Expressed in Escherichia coli
Kim, Bong-Gyu; Jung, Bo-Ra; Lee, Youngshim; Hur, Hor-Gil; Lim, Yoongho; et al, Journal of Agricultural and Food Chemistry, 2006, 54(3), 823-828

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Tetrahydrofuran ;  25 °C
Reference
Biological Evaluation and SAR Analysis of O-Methylated Analogs of Quercetin as Inhibitors of Cancer Cell Proliferation
Shi, Zhi-Hao; Li, Nian-Guang; Tang, Yu-Ping; Shi, Qian-Ping; Tang, Hao; et al, Drug Development Research, 2014, 75(7), 455-462

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ,  Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ;  overnight, reflux
Reference
Chemical synthesis of flavonoid conjugates
Barron, Denis; Cren-Olive, Cecile; Needs, Paul W., Methods in Polyphenol Analysis, 2003, 187, 187-213

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ,  Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ;  overnight, reflux
1.3 Solvents: Ethyl acetate ,  Water
Reference
Hemisynthesis of all the O-monomethylated analogues of quercetin including the major metabolites, through selective protection of phenolic functions
Bouktaib, Mohamed; Lebrun, Stephane; Atmani, Aziz; Rolando, Christian, Tetrahedron, 2002, 58(50), 10001-10009

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Borax (B4Na2O7.10H2O) Solvents: Acetone ,  Water ;  30 min, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ;  6 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Reference
Selective monomethylation of quercetin
Zhou, Zhong-hua; Fang, Zhuan; Jin, Hui; Chen, Yue; He, Ling, Synthesis, 2010, (23), 3980-3986

Production Method 12

Reaction Conditions
1.1 Catalysts: Flavonoid 7-O-methyltransferase Solvents: Water ;  12 h, 30 °C
Reference
Regioselectivity of 7-O-methyltransferase of poplar to flavones
Kim, Bong-Gyu; Kim, Hojung; Hur, Hor-Gil; Lim, Yoongho; Ahn, Joong-Hoon, Journal of Biotechnology, 2006, 126(2), 241-247

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 80 °C
Reference
Synthesized quercetin derivatives stimulate melanogenesis in B16 melanoma cells by influencing the expression of melanin biosynthesis proteins MITF and p38 MAPK
Yamauchi, Kosei; Mitsunaga, Tohru; Inagaki, Mizuho; Suzuki, Tohru, Bioorganic & Medicinal Chemistry, 2014, 22(13), 3331-3340

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 3 h, rt
Reference
Quercetin analogs with high fetal hemoglobin-inducing activity
Pabuprapap, Wachirachai; Wassanatip, Yanisa; Khetkam, Pichit; Chaichompoo, Waraluck; Kunkaewom, Sukanya; et al, Medicinal Chemistry Research, 2019, 28(10), 1755-1765

Production Method 15

Reaction Conditions
1.1 Solvents: Methanol ;  1 h, rt
Reference
Structural requirements of flavonoids and related compounds for aldose reductase inhibitory activity
Matsuda, Hisashi; Morikawa, Toshio; Toguchida, Iwao; Yoshikawa, Masayuki, Chemical & Pharmaceutical Bulletin, 2002, 50(6), 788-795

7-O-Methyl Quercetin Raw materials

7-O-Methyl Quercetin Preparation Products

7-O-Methyl Quercetin Suppliers

Amadis Chemical Company Limited
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(CAS:90-19-7)7-O-Methyl Quercetin
Order Number:A1211664
Stock Status:in Stock
Quantity:50mg/25mg/10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:57
Price ($):675.0/397.0/183.0
Email:sales@amadischem.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:90-19-7)beta-Rhamnocitrin
Order Number:CRN0744
Stock Status:in stock
Quantity:5mg/20mg/50mg
Purity:≥98%
Pricing Information Last Updated:Friday, 14 March 2025 10:55
Price ($):
Email:1197063825@qq.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-19-7)7-O-Methyl Quercetin
A1211664
Purity:99%/99%/99%
Quantity:50mg/25mg/10mg
Price ($):675.0/397.0/183.0
Email
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:90-19-7)beta-Rhamnocitrin
CRN0744
Purity:≥98%
Quantity:5mg/20mg/50mg
Price ($):Inquiry
Email